![molecular formula C22H25NO3 B12570978 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate CAS No. 175887-28-2](/img/structure/B12570978.png)
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate is a chemical compound with the molecular formula C22H25NO3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an isocyanate group and an octan-2-yloxy substituent on a phenyl ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate typically involves the reaction of 4-hydroxyphenyl 4-isocyanobenzoate with (2R)-octan-2-ol. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the development of functional materials. The compound’s effects are mediated through pathways involving covalent modification of target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-aminobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-nitrobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-hydroxybenzoate
Uniqueness
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate stands out due to its isocyanate functional group, which imparts unique reactivity compared to its analogs. This makes it particularly valuable in applications requiring covalent modification of molecules, such as in the synthesis of advanced materials and biochemical probes.
Properties
CAS No. |
175887-28-2 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-[(2R)-octan-2-yl]oxyphenyl] 4-isocyanobenzoate |
InChI |
InChI=1S/C22H25NO3/c1-4-5-6-7-8-17(2)25-20-13-15-21(16-14-20)26-22(24)18-9-11-19(23-3)12-10-18/h9-17H,4-8H2,1-2H3/t17-/m1/s1 |
InChI Key |
HSJJFPMISDRBHY-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
Canonical SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


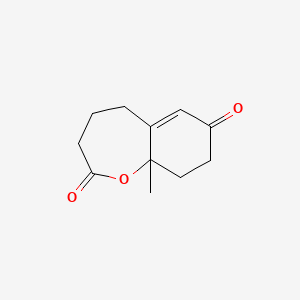
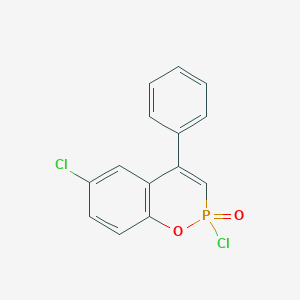
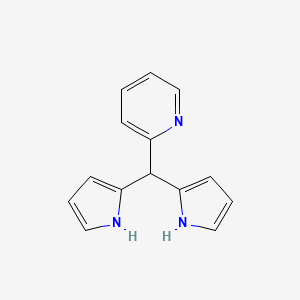
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
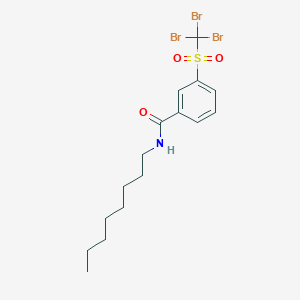
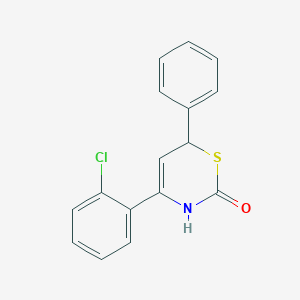


![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

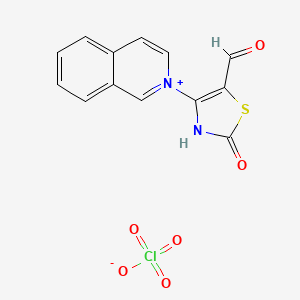
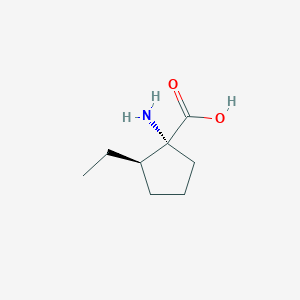
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

